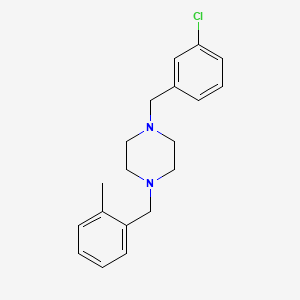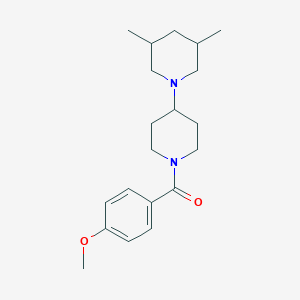![molecular formula C18H20BrClN2 B10884059 1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups, one substituted with a bromine atom and the other with a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-bromobenzyl chloride and 2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl groups can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or aldehydes.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted piperazines with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Benzyl alcohols or aldehydes.
Reduction: Toluene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-chlorobenzyl)-4-(2-bromobenzyl)piperazine: Similar structure but with reversed positions of bromine and chlorine atoms.
1-(4-methylbenzyl)-4-(2-chlorobenzyl)piperazine: Contains a methyl group instead of a bromine atom.
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine is unique due to the specific combination of bromine and chlorine substituents on the benzyl groups. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C18H20BrClN2 |
|---|---|
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrClN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |
InChI-Schlüssel |
NHUZATBMEAQUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10883983.png)


![{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884007.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884034.png)
![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B10884044.png)
![N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10884053.png)
methanone](/img/structure/B10884064.png)

![1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10884067.png)
